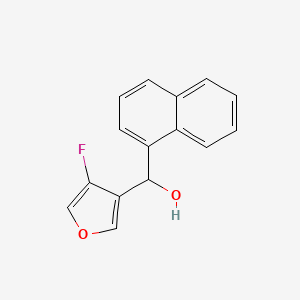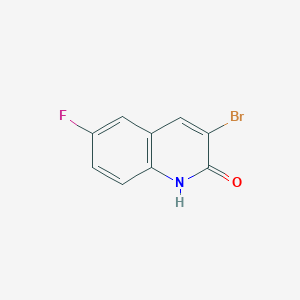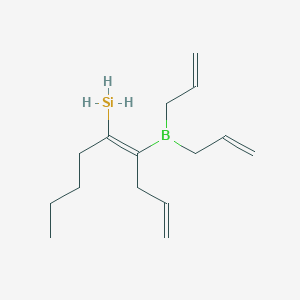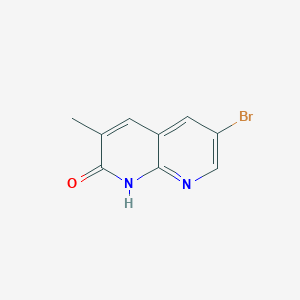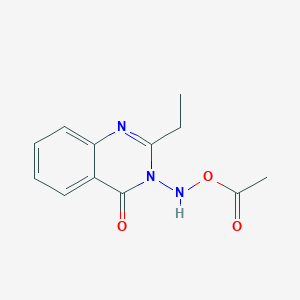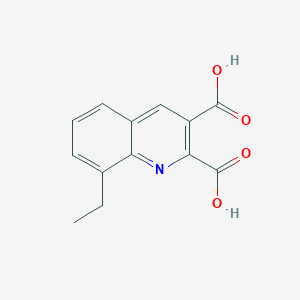
8-Ethylquinoline-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethylquinoline-2,3-dicarboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 8-Ethylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acid, a compound with significant biological importance .
Scientific Research Applications
8-Ethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Ethylquinoline-2,3-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s quinoline core allows it to act as a chelating agent, binding to metal ions and influencing various biochemical processes . This chelation can disrupt metal-dependent enzymes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Quinoline-2,3-dicarboxylic acid: Shares a similar structure but lacks the ethyl group, affecting its chemical properties and reactivity.
8-Nitroquinoline: An electron-deficient derivative with distinct reactivity and applications.
Uniqueness: This substitution can enhance its ability to interact with biological targets and improve its efficacy in various research applications .
Properties
CAS No. |
948291-43-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
8-ethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-2-7-4-3-5-8-6-9(12(15)16)11(13(17)18)14-10(7)8/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
XRZNEVMJJACVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


